molecular formula C11H13F3O B8001540 2-(3,4,5-Trifluorophenyl)-3-methyl-butan-2-ol

2-(3,4,5-Trifluorophenyl)-3-methyl-butan-2-ol

Cat. No.: B8001540
M. Wt: 218.21 g/mol
InChI Key: XWIDWJIJXXPLHV-UHFFFAOYSA-N
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Description

2-(3,4,5-Trifluorophenyl)-3-methyl-butan-2-ol is an organic compound characterized by the presence of a trifluorophenyl group attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4,5-Trifluorophenyl)-3-methyl-butan-2-ol typically involves the reaction of 3,4,5-trifluorobenzaldehyde with a suitable organometallic reagent, such as a Grignard reagent or an organolithium compound. The reaction proceeds through nucleophilic addition to the carbonyl group, followed by hydrolysis to yield the desired alcohol.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as distillation or chromatography may also be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions: 2-(3,4,5-Trifluorophenyl)-3-methyl-butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 2-(3,4,5-trifluorophenyl)-3-methyl-butan-2-one.

    Reduction: Formation of various reduced derivatives depending on the specific reaction conditions.

    Substitution: Formation of substituted trifluorophenyl derivatives.

Scientific Research Applications

2-(3,4,5-Trifluorophenyl)-3-methyl-butan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trifluorophenyl)-3-methyl-butan-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets, influencing its overall biological effects.

Comparison with Similar Compounds

  • 2-(3,4-Difluorophenyl)-3-methyl-butan-2-ol
  • 2-(3,5-Difluorophenyl)-3-methyl-butan-2-ol
  • 2-(3,4,5-Trifluorophenyl)-3-methyl-pentanol

Uniqueness: 2-(3,4,5-Trifluorophenyl)-3-methyl-butan-2-ol is unique due to the presence of three fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The trifluorophenyl group imparts distinct electronic and steric properties, making this compound particularly valuable in various research and industrial applications.

Properties

IUPAC Name

3-methyl-2-(3,4,5-trifluorophenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3O/c1-6(2)11(3,15)7-4-8(12)10(14)9(13)5-7/h4-6,15H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIDWJIJXXPLHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C1=CC(=C(C(=C1)F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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